
2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of methoxy, phenylpropan, and disulfonamide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Propiedades
Número CAS |
88384-20-7 |
|---|---|
Fórmula molecular |
C16H20N2O5S2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-methoxy-5-(2-phenylpropan-2-yl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C16H20N2O5S2/c1-16(2,11-7-5-4-6-8-11)12-9-13(24(17,19)20)15(23-3)14(10-12)25(18,21)22/h4-10H,1-3H3,(H2,17,19,20)(H2,18,21,22) |
Clave InChI |
JIDVROSYDKARCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)S(=O)(=O)N)OC)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


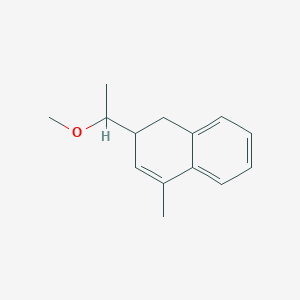
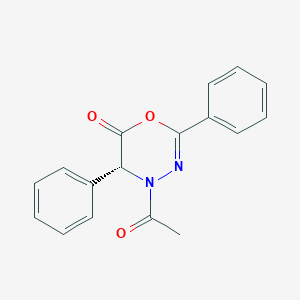


![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
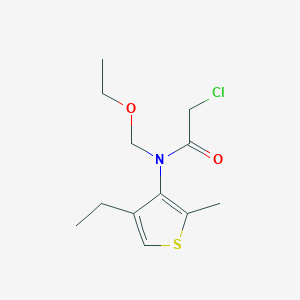

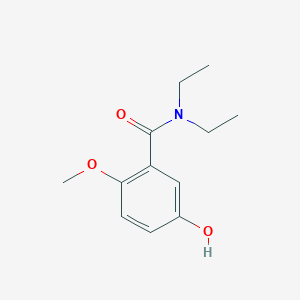
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

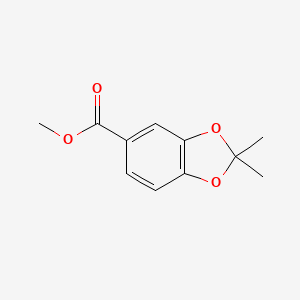
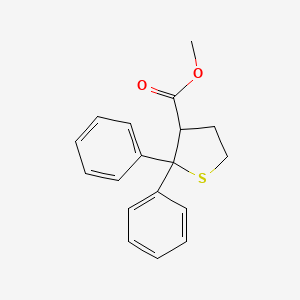
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
